s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-
Overview
Description
“s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-” is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-” typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Hydrazine Derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Condensation Reactions: Employing condensation reactions between amines and nitriles or other suitable precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
“s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methyl groups can participate in substitution reactions with halogens, alkylating agents, or acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while substitution reactions could produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, “s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, “s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-” could be explored for its potential therapeutic applications. It might serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be utilized in the development of new materials with unique properties. Its applications might extend to areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of “s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-” would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- s-Triazolo(4,3-B)-as-triazine, 3-amino-6-methyl-
- s-Triazolo(4,3-B)-as-triazine, 3-amino-7-methyl-
- s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-
Uniqueness
“s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-” stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and methyl groups at specific positions might confer unique properties compared to other similar compounds.
Properties
IUPAC Name |
6,7-dimethyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-3-4(2)11-12-5(7)9-10-6(12)8-3/h1-2H3,(H2,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDISRALPYCXWJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=C(N2N=C1C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198875 | |
Record name | s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50839-90-2 | |
Record name | 6,7-Dimethyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050839902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC276780 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-DIMETHYL-1,2,4-TRIAZOLO(4,3-B)(1,2,4)TRIAZIN-3-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X1NOR707I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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